3-(8-Oxa-2,11-Diazaspiro[5.6]Dodecan-11-Yl)Benzonitrile
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Overview
Description
3-(8-Oxa-2,11-Diazaspiro[5.6]Dodecan-11-Yl)Benzonitrile is a complex organic compound with a unique spirocyclic structure. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial processes. Its structure features a spiro linkage, which is known to impart significant stability and unique reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-Oxa-2,11-Diazaspiro[5.6]Dodecan-11-Yl)Benzonitrile typically involves multi-step organic synthesis techniques. One common method starts with the preparation of the spirocyclic core, which can be achieved through a cyclization reaction involving a suitable diol and a diamine under acidic conditions. The benzonitrile moiety is then introduced via a nucleophilic substitution reaction, often using a halogenated benzene derivative and a cyanide source.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Catalysts such as palladium or copper may be employed to facilitate the cyclization and substitution reactions. Reaction conditions are optimized to ensure high purity and minimal by-products, often involving temperature control, pressure adjustments, and the use of inert atmospheres to prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions
3-(8-Oxa-2,11-Diazaspiro[5.6]Dodecan-11-Yl)Benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzonitrile moiety, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium cyanide for introducing the nitrile group.
Major Products
Scientific Research Applications
Chemistry
In chemistry, 3-(8-Oxa-2,11-Diazaspiro[5.6]Dodecan-11-Yl)Benzonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties, such as enhanced stability or reactivity.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its spirocyclic structure can interact with biological targets in unique ways, making it a candidate for the development of new therapeutic agents.
Medicine
Medically, derivatives of this compound are being explored for their potential to act as enzyme inhibitors or receptor modulators. These properties make it a promising candidate for the treatment of various diseases, including cancer and neurological disorders.
Industry
In industrial applications, this compound is used in the production of advanced polymers and materials. Its stability and reactivity make it suitable for creating high-performance materials with specific mechanical or chemical properties.
Mechanism of Action
The mechanism of action of 3-(8-Oxa-2,11-Diazaspiro[5.6]Dodecan-11-Yl)Benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for a unique binding mode, which can inhibit enzyme activity or modulate receptor function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 3-(8-Oxa-2,11-Diazaspiro[5.6]Dodecan-11-Yl)Phenol
- 3-(8-Oxa-2,11-Diazaspiro[5.6]Dodecan-11-Yl)Aniline
- 3-(8-Oxa-2,11-Diazaspiro[5.6]Dodecan-11-Yl)Methanol
Uniqueness
Compared to these similar compounds, 3-(8-Oxa-2,11-Diazaspiro[5.6]Dodecan-11-Yl)Benzonitrile stands out due to its nitrile group, which imparts additional reactivity and potential for further functionalization. This makes it particularly valuable in synthetic chemistry and drug design, where the nitrile group can be transformed into various functional groups, enhancing the compound’s versatility.
Properties
IUPAC Name |
3-(8-oxa-2,11-diazaspiro[5.6]dodecan-11-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c17-10-14-3-1-4-15(9-14)19-7-8-20-13-16(12-19)5-2-6-18-11-16/h1,3-4,9,18H,2,5-8,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXVBIIFNKCRQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC1)CN(CCOC2)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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